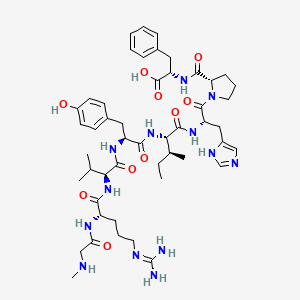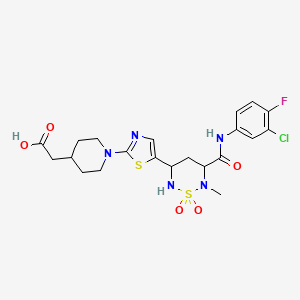![molecular formula C6H12Na6O24P6 B15142883 hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate](/img/structure/B15142883.png)
hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound also exhibits antioxidant and anticancer activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexasodium phytate can be synthesized through the reaction of myo-inositol hexakisphosphate with sodium hydroxide . The reaction typically involves dissolving myo-inositol hexakisphosphate in water and then adding sodium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of hexasodium phytate .
Industrial Production Methods
Industrial production of hexasodium phytate involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The compound is then purified through crystallization or other separation techniques to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Hexasodium phytate undergoes several types of chemical reactions, including chelation, hydrolysis, and complexation. It is known to chelate multivalent metal ions, particularly zinc, calcium, and iron.
Common Reagents and Conditions
Common reagents used in reactions involving hexasodium phytate include acids, bases, and metal salts. The compound is stable under normal conditions but can easily hydrolyze under strong acid conditions.
Major Products Formed
The major products formed from reactions involving hexasodium phytate depend on the specific reaction conditions. For example, hydrolysis of hexasodium phytate can lead to the formation of myo-inositol and phosphate ions.
Wissenschaftliche Forschungsanwendungen
Hexasodium phytate has a wide range of scientific research applications, including:
Dental Applications: It has been studied for its efficacy in stain removal in dental care.
Food Technology: It is used in food processing to enhance mineral bioavailability by reducing phytate in foods.
Agriculture: It plays a role in generating phytate-free seeds in plants, impacting phosphate storage and nutrient availability.
Nutritional and Pharmaceutical Applications: It has potential therapeutic applications in diseases like diabetes mellitus, atherosclerosis, coronary heart disease, and kidney stone prevention.
Kidney Health: It inhibits the crystallization of calcium salts in biological fluids, offering potential treatment for calcium oxalate renal lithiasis.
Wirkmechanismus
Hexasodium phytate exerts its effects primarily through its ability to chelate multivalent metal ions. By binding to these ions, it prevents the formation of insoluble metal complexes, thereby inhibiting processes such as hydroxyapatite crystallization. This mechanism is particularly relevant in its applications for preventing vascular calcification and calciphylaxis.
Vergleich Mit ähnlichen Verbindungen
Hexasodium phytate is unique in its ability to chelate a wide range of multivalent metal ions and inhibit hydroxyapatite formation. Similar compounds include:
Sodium phytate:
Phytic acid: The parent compound of sodium phytate, it is less soluble in water and has different applications in food and agriculture.
Eigenschaften
Molekularformel |
C6H12Na6O24P6 |
|---|---|
Molekulargewicht |
791.93 g/mol |
IUPAC-Name |
hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H18O24P6.6Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+1/p-6 |
InChI-Schlüssel |
DHZIAGCFFSRULK-UHFFFAOYSA-H |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


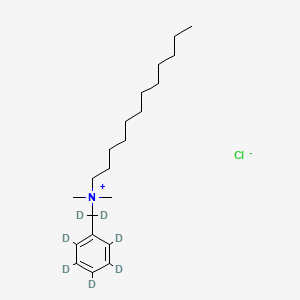
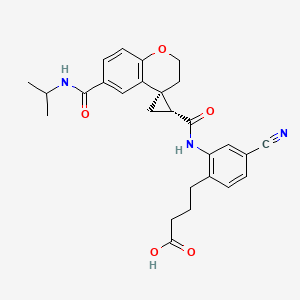
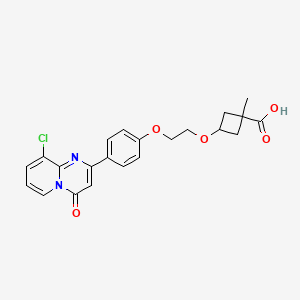




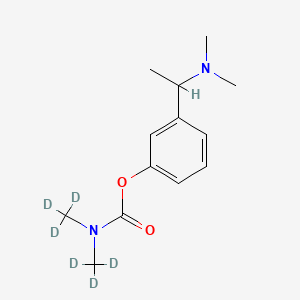
![[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid](/img/structure/B15142845.png)
